molecular formula C15H12O4 B6400472 4-(4-Acetylphenyl)-3-hydroxybenzoic acid CAS No. 1261922-87-5

4-(4-Acetylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6400472
CAS No.: 1261922-87-5
M. Wt: 256.25 g/mol
InChI Key: OZPLTGDLKWDFSW-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-3-hydroxybenzoic acid is an organic compound that features both a hydroxybenzoic acid and an acetylphenyl group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 3-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-(4-Acetylphenyl)-3-oxobenzoic acid.

    Reduction: 4-(4-Hydroxyphenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(4-Acetylphenyl)-3-nitrobenzoic acid (nitration product).

Scientific Research Applications

4-(4-Acetylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its hydroxybenzoic acid moiety can interact with enzymes, potentially inhibiting their activity. The acetylphenyl group may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one
  • 4-(4-Acetylphenyl)-3-hydroxybenzoic acid derivatives
  • 4-Acetylphenylboronic acid

Uniqueness

This compound is unique due to its combination of a hydroxybenzoic acid and an acetylphenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-acetylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPLTGDLKWDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689767
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-87-5
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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